(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone
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Overview
Description
Scientific Research Applications
Molecular Interaction and Pharmacophore Models A study explored the molecular interaction of a similar compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with the CB1 cannabinoid receptor. This compound is a potent antagonist for the CB1 receptor. The research developed unified pharmacophore models for CB1 receptor ligands and conducted comparative molecular field analysis (CoMFA) for structural analogs, suggesting significant steric binding interactions with the receptor (Shim et al., 2002).
Antimicrobial Activity A series of compounds structurally related to (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone, specifically (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, were synthesized and shown to exhibit significant antimicrobial activity. These compounds, particularly those containing a methoxy group, displayed high antimicrobial properties (Kumar et al., 2012).
Isomorphism in Heterocyclic Analogs Research on isomorphous methyl- and chloro-substituted small heterocyclic analogs, including structures similar to the compound of interest, revealed adherence to the chlorine-methyl exchange rule. These findings highlight the nuanced structural behavior of such compounds under specific conditions (Swamy et al., 2013).
Anticancer Activity Another study synthesized pyrazoline derivatives, including structures resembling (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone. These compounds were tested for antitumor activity, with several showing a broad spectrum of antitumor activity, especially against breast cancer cell lines. This demonstrates the potential of such compounds in cancer therapeutics (Rostom et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-(3-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-19-10-12(14(18-19)22-2)15(21)20-7-3-4-11(9-20)23-13-8-16-5-6-17-13/h5-6,8,10-11H,3-4,7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFDTNHFDGLHQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCCC(C2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone |
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